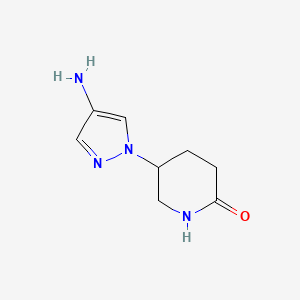

5-(4-Amino-1H-pyrazol-1-YL)piperidin-2-one

Description

Properties

IUPAC Name |

5-(4-aminopyrazol-1-yl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-6-3-11-12(5-6)7-1-2-8(13)10-4-7/h3,5,7H,1-2,4,9H2,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLUSILRNMCAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1N2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Amino-1H-pyrazol-1-YL)piperidin-2-one typically involves the reaction of 4-amino-1H-pyrazole with piperidin-2-one under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure the efficient conversion of starting materials to the final product while minimizing waste and energy consumption. Quality control measures are implemented to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, 5-(4-Amino-1H-pyrazol-1-YL)piperidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicinal chemistry, the compound is explored as a lead compound for the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a promising candidate for drug design and optimization.

Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Amino-1H-pyrazol-1-YL)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Insights

Core Heterocycles: The target compound uses a piperidin-2-one core, while analogs and employ pyrimidin-4-one. Piperidin-2-one’s lactam group offers hydrogen-bonding capacity, whereas pyrimidin-4-one provides a planar aromatic system for stacking interactions. The triazolone derivative introduces a 1,2,4-triazol-3-one ring, which enhances metabolic stability compared to lactams or pyrimidinones.

Amino Group Positioning: The 4-amino group on the pyrazole in the target compound contrasts with the 5-amino group in and , altering electronic distribution and binding affinity.

Molecular Weight and Drug-Likeness :

- The target compound (180.21 g/mol) has a lower molecular weight compared to analogs (e.g., 285.30–401.46 g/mol), suggesting better compliance with Lipinski’s rule for oral bioavailability .

Synthetic Accessibility :

- The piperidin-2-one scaffold in the target compound is synthetically modular, enabling rapid derivatization. In contrast, the triazolone derivative requires multi-step synthesis involving acetylation and cyclization.

Computational and Experimental Analysis

- Electron Density Studies: Tools like Multiwfn enable comparative analysis of electron localization functions (ELF) and electrostatic potentials (ESP) across these compounds. For instance, the lactam group in the target compound shows distinct ESP profiles compared to pyrimidinones in .

- Crystallography : SHELX has been pivotal in resolving the crystal structures of related compounds, revealing how substituents like cyclopropyl influence packing efficiency and intermolecular interactions.

Biological Activity

5-(4-Amino-1H-pyrazol-1-YL)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrazole moiety. The presence of the amino group on the pyrazole contributes to its reactivity and interaction with various biological targets. This compound serves as a versatile scaffold for drug development, allowing for modifications that enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which are critical in cellular signaling pathways.

- Antioxidant Activity : It may exert protective effects against oxidative stress by scavenging reactive oxygen species (ROS).

- Anticancer Activity : The compound has demonstrated efficacy in inhibiting tumor growth in various cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values that suggest significant antibacterial activity.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.01 |

| Escherichia coli | 0.02 |

| Pseudomonas aeruginosa | 0.03 |

This table summarizes the antimicrobial efficacy observed in preliminary studies.

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against viral infections that exploit host cell machinery for replication. Studies have shown promising results in inhibiting viral replication in cell cultures, suggesting potential therapeutic applications in virology.

Anticancer Activity

This compound has been investigated for its anticancer properties across various cancer types:

- Breast Cancer : Demonstrated significant antiproliferative effects on MDA-MB-231 cells.

- Lung Cancer : Inhibited growth in A549 cell lines.

- Colorectal Cancer : Showed activity against HT29 cells.

In vivo studies have further confirmed its ability to reduce tumor size in xenograft models, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Anticancer Efficacy : A recent study reported that derivatives of this compound inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

- Mechanistic Insights : Molecular modeling studies suggest that the compound interacts with key proteins involved in cancer signaling pathways, enhancing its therapeutic potential .

- Combination Therapies : Investigations into combination therapies indicate that when paired with other chemotherapeutics, this compound can enhance overall efficacy and reduce resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Amino-1H-pyrazol-1-YL)piperidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a functionalized piperidin-2-one with 4-amino-1H-pyrazole. A plausible route is nucleophilic substitution at the 5-position of piperidin-2-one, activated via a leaving group (e.g., halogen or tosylate). Optimization includes:

- Temperature Control : Reactions at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .

- Catalysis : Use of base catalysts (e.g., K₂CO₃) to deprotonate the pyrazole amino group for efficient coupling .

- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient) to isolate the product. Purity can be confirmed via HPLC (>95%) .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions. For example, the piperidin-2-one carbonyl (C=O) appears at ~170 ppm in ¹³C NMR, while pyrazole NH₂ protons resonate at ~6.5 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (180.21 g/mol, C₈H₁₂N₄O) .

- X-ray Crystallography : Single-crystal analysis using SHELX software for unambiguous structural determination, particularly for resolving stereochemistry or tautomeric forms .

Q. What solvents and conditions are suitable for dissolving this compound in biological assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (for stock solutions) followed by dilution in aqueous buffers (e.g., PBS).

- Stability : Monitor pH-dependent degradation (e.g., via HPLC) in physiological buffers. Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the piperidin-2-one ring .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for pyrazole-piperidinone derivatives in drug discovery?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., piperidinone ring size, pyrazole amino group alkylation) and evaluate biological activity (e.g., antimicrobial assays as in ).

- Crystallographic Analysis : Compare hydrogen-bonding patterns (e.g., intramolecular C–H···N interactions) to correlate with activity .

- Case Study : Cypyrafluone ( ), a structurally related agrochemical, demonstrates the importance of halogenated aryl groups for bioactivity.

Q. What computational approaches are effective for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solubility and logP values using tools like ACD/Labs Percepta .

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate with experimental IC₅₀ values .

Q. How should researchers address contradictory data in crystallographic refinement or biological assay results?

- Methodological Answer :

- Crystallography : Cross-validate SHELXL refinement with alternative software (e.g., Olex2). Check for twinning or disordered solvent molecules that may distort metrics .

- Biological Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

Q. What strategies are recommended for toxicity profiling of pyrazole-piperidinone derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.